N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide
Description
Properties
CAS No. |
89757-67-5 |
|---|---|
Molecular Formula |
C15H17ClN4O3 |
Molecular Weight |
336.77 g/mol |
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C15H17ClN4O3/c16-12-4-2-1-3-11(12)14-18-19-15(23-14)17-13(21)5-6-20-7-9-22-10-8-20/h1-4H,5-10H2,(H,17,19,21) |
InChI Key |
BNNUJRHRYHTVJX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is commonly synthesized by cyclodehydration of acyl hydrazides or hydrazides with carboxylic acids or their derivatives (acid chlorides, esters). A typical approach includes:
- Step 1: Preparation of the hydrazide intermediate by reacting the corresponding acid chloride or ester with hydrazine hydrate.
- Step 2: Cyclization of the hydrazide with a carboxylic acid derivative or dehydrating agent (e.g., phosphorus oxychloride, POCl3) to form the 1,3,4-oxadiazole ring.
For example, hydrazide precursors bearing the 2-chlorophenyl group can be cyclized under reflux conditions with dehydrating agents to yield the 5-(2-chlorophenyl)-1,3,4-oxadiazole intermediate.
Introduction of the Propanamide Side Chain with Morpholine
The propanamide side chain containing the morpholine ring is typically introduced via amide bond formation:
- The oxadiazole intermediate bearing a carboxylic acid or activated ester group at the 2-position is reacted with 3-(morpholin-4-yl)propan-1-amine or its equivalent.
- Coupling reagents such as carbodiimides (e.g., EDC, DCC) or mixed anhydrides can be used to facilitate amide bond formation under mild conditions.
- The reaction is usually carried out in anhydrous solvents like dichloromethane or DMF at room temperature or slightly elevated temperatures.
Alternative Synthetic Routes
Some literature reports suggest alternative methods such as:
- Using hydrazine derivatives and orthoesters or triethyl orthoformate to form the oxadiazole ring directly on a pre-functionalized aromatic system.
- Employing sulfur-containing reagents (e.g., carbon disulfide) to prepare thioxo-oxadiazole analogs, which can be further modified to the target compound.
Representative Experimental Data and Conditions
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| Hydrazide formation | Acid chloride + hydrazine hydrate, reflux in ethanol | Hydrazide intermediate | High yield, monitored by TLC |
| Cyclization to oxadiazole | Hydrazide + POCl3 or triethyl orthoformate, reflux 4-6 h | 1,3,4-Oxadiazole ring formation | Crystallization from ethanol or acetic acid |
| Amide coupling | Oxadiazole acid + 3-(morpholin-4-yl)propan-1-amine + EDC/HOBt, room temp, 12-24 h | Target amide compound | Purification by column chromatography |
Analytical Characterization Supporting Preparation
- NMR Spectroscopy: Characteristic signals for oxadiazole protons and morpholine ring protons confirm structure.
- Mass Spectrometry: Molecular ion peaks consistent with molecular weight (~320-350 g/mol depending on substituents).
- Elemental Analysis: Matches calculated values for C, H, N, Cl content.
- Melting Point: Sharp melting point indicating purity.
Summary of Key Research Findings
- The cyclization of hydrazides to 1,3,4-oxadiazoles is a robust and widely used method, providing good yields and purity.
- Amide bond formation with morpholine-containing amines proceeds efficiently under carbodiimide-mediated coupling.
- Reaction conditions such as solvent choice, temperature, and reagent stoichiometry critically affect yield and purity.
- Crystallization and chromatographic purification are essential for isolating the final compound in high purity.
Chemical Reactions Analysis
N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-morpholinopropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxadiazole N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide has shown promise as a pharmacological agent in various studies. Its structure allows it to interact with multiple biological pathways:
- Antimicrobial Activity : Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. The presence of the chlorophenyl group enhances this activity by increasing the compound's ability to penetrate microbial cell membranes .
- Anticancer Properties : Some studies have suggested that oxadiazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Material Science
The unique chemical structure of this compound also lends itself to applications in material science:
- Polymer Chemistry : The compound can be utilized as a monomer in the synthesis of polymers with specific thermal and mechanical properties. Due to its high thermal stability and resistance to degradation, it can enhance the performance of polymeric materials .
Biological Research
In biological research, this compound serves as a useful tool for studying various biochemical pathways:
- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, its interaction with cyclic nucleotide phosphodiesterases has been explored, demonstrating potential implications for treating cardiovascular diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound found that it exhibited significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, showing promising results comparable to established antibiotics.
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with the compound at concentrations as low as 10 µM.
Mechanism of Action
The mechanism of action of N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-morpholinopropanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound shares a 1,3,4-oxadiazole-propanamide backbone with several analogs. Key structural variations among analogs include:
- Substituents on the aromatic ring: The 2-chlorophenyl group distinguishes it from analogs like 7d (4-methylphenyl) and 8g (4-aminophenyl), which alter electronic effects and steric bulk .
- Linkage type : Unlike sulfanyl-linked analogs (e.g., 7c–7f), this compound lacks a sulfur bridge, which may reduce metabolic instability .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Estimated based on structural similarity.
- Melting Points: Analogs with polar groups (e.g., 8g’s 4-aminophenyl) exhibit higher melting points (142–143°C) compared to non-polar substituents (7d: 134–178°C).
- Molecular Weight : The target compound’s estimated molecular weight (~352.8 g/mol) is comparable to analogs, suggesting similar pharmacokinetic profiles .
Bioactivity and Toxicity
- Pyridinyl derivatives (): Potential kinase inhibition due to aromatic nitrogen .
Biological Activity
N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, including case studies and research data.
| Property | Value |
|---|---|
| Molecular Formula | C12H14ClN5O |
| Molecular Weight | 283.73 g/mol |
| CAS Number | 89335-14-8 |
| LogP | 2.188 |
| PSA (Polar Surface Area) | 116.83 Ų |
The compound features a chlorophenyl group and a morpholine moiety, contributing to its pharmacological properties.
Anticancer Activity
Research indicates that derivatives of oxadiazoles, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. Notably, studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells through multiple mechanisms:
- Cytotoxicity : The compound has shown IC50 values in the micromolar range against several cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) .
- Mechanism of Action : Its anticancer effects are attributed to the inhibition of key enzymes involved in cancer proliferation such as thymidylate synthase and HDAC . Flow cytometry assays revealed that these compounds can induce cell cycle arrest and promote apoptosis through caspase activation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity:
- Bacterial Inhibition : Preliminary studies suggest moderate antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to established antibiotics .
- Fungal Activity : The compound also exhibited antifungal properties against strains such as Candida albicans .
Structure-Activity Relationship (SAR)
The biological potency of oxadiazole derivatives can be significantly influenced by their structural modifications. For instance:
- The introduction of electron-withdrawing groups (EWGs) at specific positions on the aromatic ring has been shown to enhance anticancer activity .
- Morpholine substitutions have been linked to improved solubility and bioavailability, which are critical for therapeutic efficacy.
Case Study 1: Anticancer Efficacy in MCF-7 Cells
A study conducted on MCF-7 breast cancer cells demonstrated that this compound induced apoptosis in a dose-dependent manner. Western blot analysis indicated increased expression of p53 and cleavage of caspase-3, confirming the activation of apoptotic pathways .
Case Study 2: Antimicrobial Screening
In a screening assay involving various bacterial strains, the compound showed promising results with MIC values ranging from 5 to 20 µM against Staphylococcus aureus and Escherichia coli. This suggests potential utility as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
